

# Application Notes and Protocols: Propyl Acetate in Fragrance and Flavor Chemistry

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## Compound of Interest

Compound Name: *Propyl acetate*

Cat. No.: *B149987*

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## Introduction

**Propyl acetate**, also known as n-**propyl acetate** or propyl ethanoate, is an organic ester with the chemical formula  $C_5H_{10}O_2$ . It is a clear, colorless liquid recognized for its characteristic fruity odor, most commonly described as pear-like. This distinct scent and its pleasant, bittersweet flavor make it a valuable compound in the fragrance and flavor industries. **Propyl acetate** occurs naturally in a variety of fruits, including apples, pears, bananas, and strawberries, and is also produced by the yeast *Saccharomyces cerevisiae*. Commercially, it is synthesized through the Fischer-Speier esterification of 1-propanol and acetic acid. Annually, approximately 20,000 tons are produced for its primary applications as a solvent and as a key component in fragrance and flavor formulations.

These application notes provide an overview of the physicochemical properties of **propyl acetate**, its diverse applications, and detailed protocols for its synthesis, analysis, and sensory evaluation, intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties of Propyl Acetate

A comprehensive understanding of **propyl acetate**'s physical and chemical properties is essential for its effective application. These properties influence its behavior as a solvent, its volatility in fragrances, and its perception in flavors.

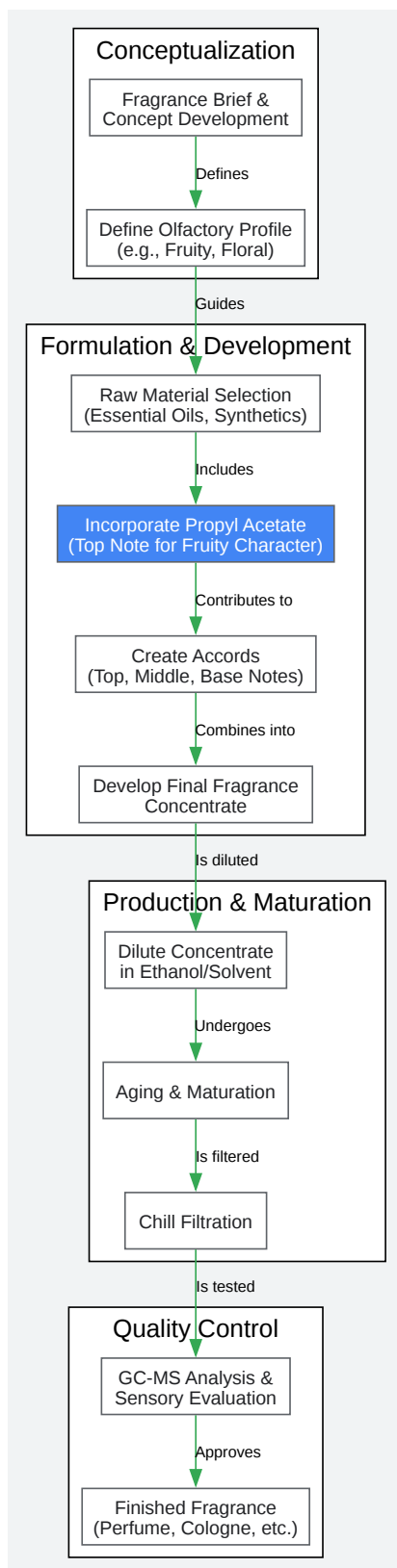
Property	Value	References
Molecular Formula	C5H10O2	
Molecular Weight	102.13 g/mol	
CAS Number	109-60-4	
Appearance	Clear, colorless liquid	
Odor	Mild, fruity, pear-like	
Flavor Profile	Pleasant, bittersweet, reminiscent of pear on dilution	
Boiling Point	101.5 °C - 102 °C	
Melting Point	-95 °C	
Density	0.888 g/cm <sup>3</sup> at 25°C	
Vapor Pressure	25 - 35.9 mmHg at 20-25°C	
Solubility in Water	Slightly soluble (1.6 - 2.0 g/100 mL at 16-20°C)	
Solubility	Miscible with common organic solvents (alcohols, ketones, ethers)	
Flash Point	14 °C (58 °F)	
Odor Threshold	2.8 - 70 mg/m <sup>3</sup>	

## Applications in Fragrance Chemistry

**Propyl acetate** is widely utilized in the fragrance industry, both as a scent component and as a functional solvent.

- **Fragrance Component:** Its fresh, sweet, and fruity pear-like aroma makes it a popular top note in many perfume compositions, particularly in fruity and floral scents. It provides an initial lift and brightness to a fragrance.

- Solvent: Due to its excellent solvency for nitrocellulose, acrylates, resins, waxes, and oils, **propyl acetate** is used as a solvent in a variety of cosmetic and personal care products. Common applications include perfumes, nail care products, aerosol sprays, and other cosmetics. Its medium evaporation rate is beneficial for promoting flow and leveling in various formulations.



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Caption: Workflow for fragrance formulation incorporating **propyl acetate**.

## Applications in Flavor Chemistry

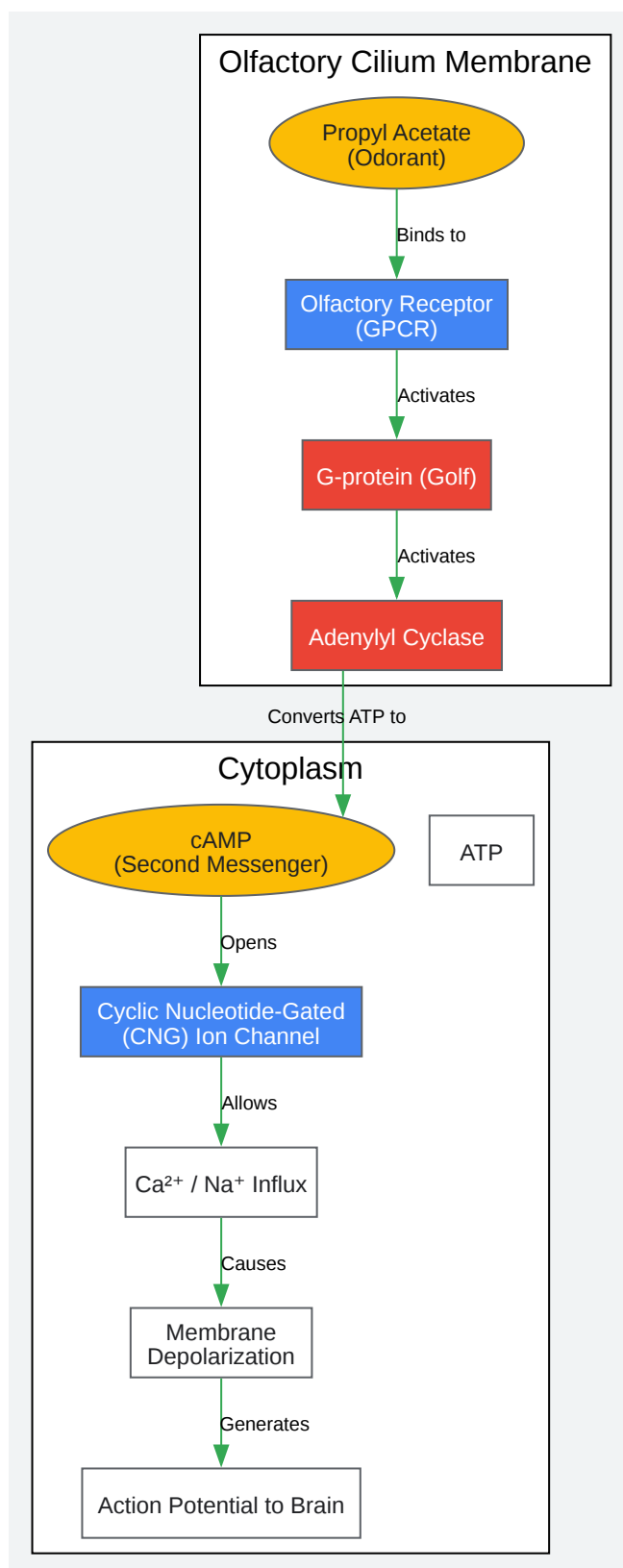
In the flavor industry, **propyl acetate** is prized for its ability to impart a natural--tasting fruity character.

- **Flavor Additive:** It is used to create or enhance pear, apple, and other fruit flavors in a wide range of products. Its flavor is described as bittersweet and pear-like upon dilution.
- **Natural Occurrence:** **Propyl acetate** is a natural volatile component of many fruits, contributing to their characteristic aroma and taste. It has been identified in apples, bananas, pears, strawberries, tomatoes, passion fruit, and melons, among others.

The Flavor and Extract Manufacturers' Association (FEMA) has approved **propyl acetate** for use in food. Below are typical usage levels in various food categories.

Food Category	Usual (ppm)	Maximum (ppm)
Alcoholic beverages	6.92	22.44
Baked goods	11.06	16.69
Chewing gum	6.60	114.80
Frozen dairy	7.62	13.63
Gelatins, puddings	1.35	2.91
Hard candy	1.67	2.02
Nonalcoholic beverages	1.93	4.44
Soft candy	4.87	8.62

(Source: Fenaroli's Handbook of Flavor Ingredients)



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Caption: Olfactory signal transduction pathway initiated by an odorant.

## Experimental Protocols

### Protocol 1: Synthesis of Propyl Acetate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **propyl acetate** from 1-propanol and glacial acetic acid using an acid catalyst.

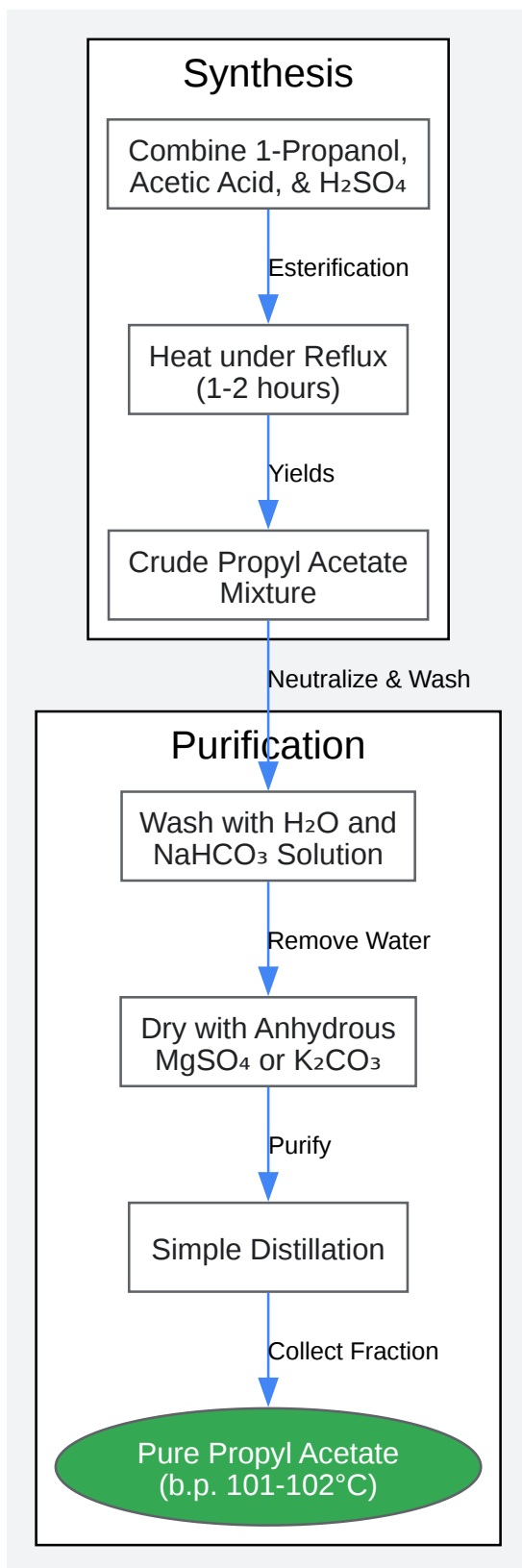
#### Materials:

- 1-Propanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Potassium Carbonate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

#### Methodology:

- **Reaction Setup:** In a round-bottom flask, combine 1-propanol and a slight molar excess of glacial acetic acid.
- **Catalyst Addition:** While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~1-2% of the total reactant volume).
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction temperature should be maintained around the boiling point of the mixture.
- **Work-up - Neutralization:** After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
  - Cold water to remove the bulk of the acid and unreacted alcohol.

- Saturated sodium bicarbonate solution to neutralize any remaining acid (vent frequently to release CO<sub>2</sub>).
- Brine (saturated NaCl solution) to remove excess water.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or potassium carbonate.
- Purification: Filter to remove the drying agent and purify the crude **propyl acetate** by simple distillation, collecting the fraction that boils at approximately 101-102°C.



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Caption: Workflow for the synthesis and purification of **propyl acetate**.

## Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of **propyl acetate** in a sample matrix (e.g., fragrance oil, food extract).

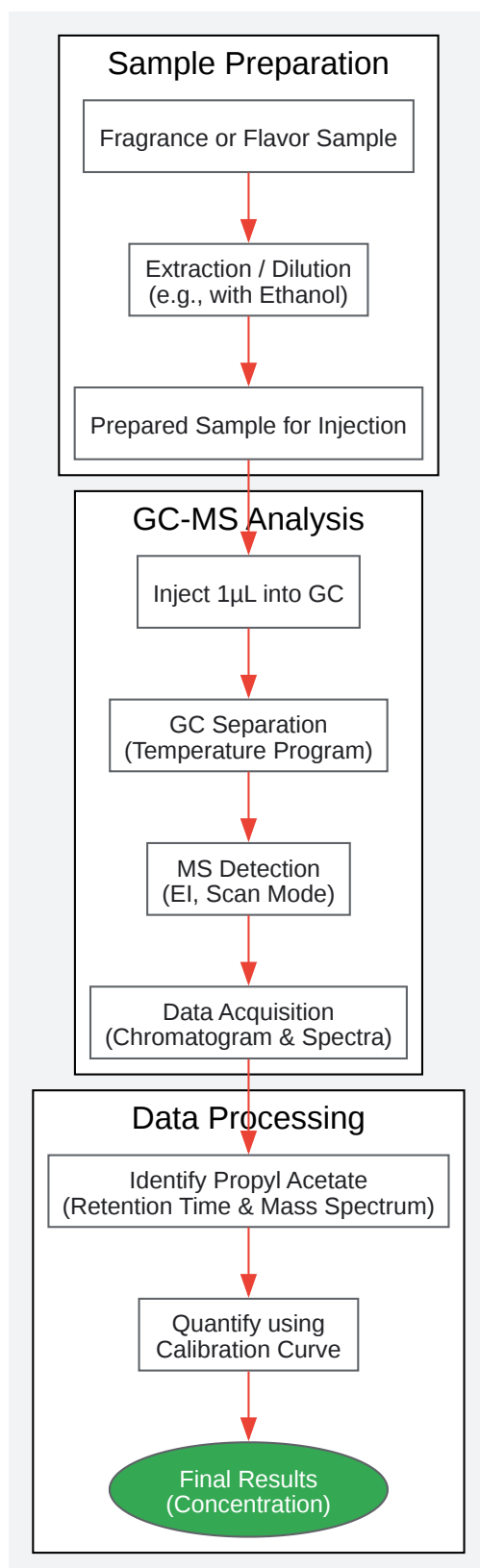
### Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
- Helium (carrier gas)
- Sample containing **propyl acetate**
- Solvent for dilution (e.g., ethanol, acetonitrile)
- **Propyl acetate** standard for calibration

### Methodology:

- Sample Preparation:
  - Liquids (e.g., fragrance oil): Dilute the sample in a suitable solvent (e.g., 1:100 in ethanol) to a concentration within the calibrated range.
  - Solids (e.g., food sample): Use headspace sampling or perform a solvent extraction followed by dilution.
- GC-MS Instrument Setup:
  - Injector: Set to 250°C, split mode (e.g., 30:1 split ratio).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

- MS Transfer Line: Set to 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, set to 230°C.
- Mass Analyzer: Scan mode, m/z range 40-400.
- Analysis:
  - Inject 1  $\mu$ L of the prepared sample into the GC-MS.
  - Acquire the total ion chromatogram (TIC) and mass spectrum.
  - Identify **propyl acetate** by its retention time and by comparing its mass spectrum to a reference library (characteristic ions include m/z 43, 61, 73).
- Quantification:
  - Prepare a calibration curve using known concentrations of a **propyl acetate** standard.
  - Analyze the samples and quantify the amount of **propyl acetate** by comparing its peak area to the calibration curve.



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Caption: Workflow for the GC-MS analysis of **propyl acetate**.

## Protocol 3: Sensory Evaluation

This protocol outlines a basic procedure for the sensory evaluation of **propyl acetate**'s odor and flavor profile.

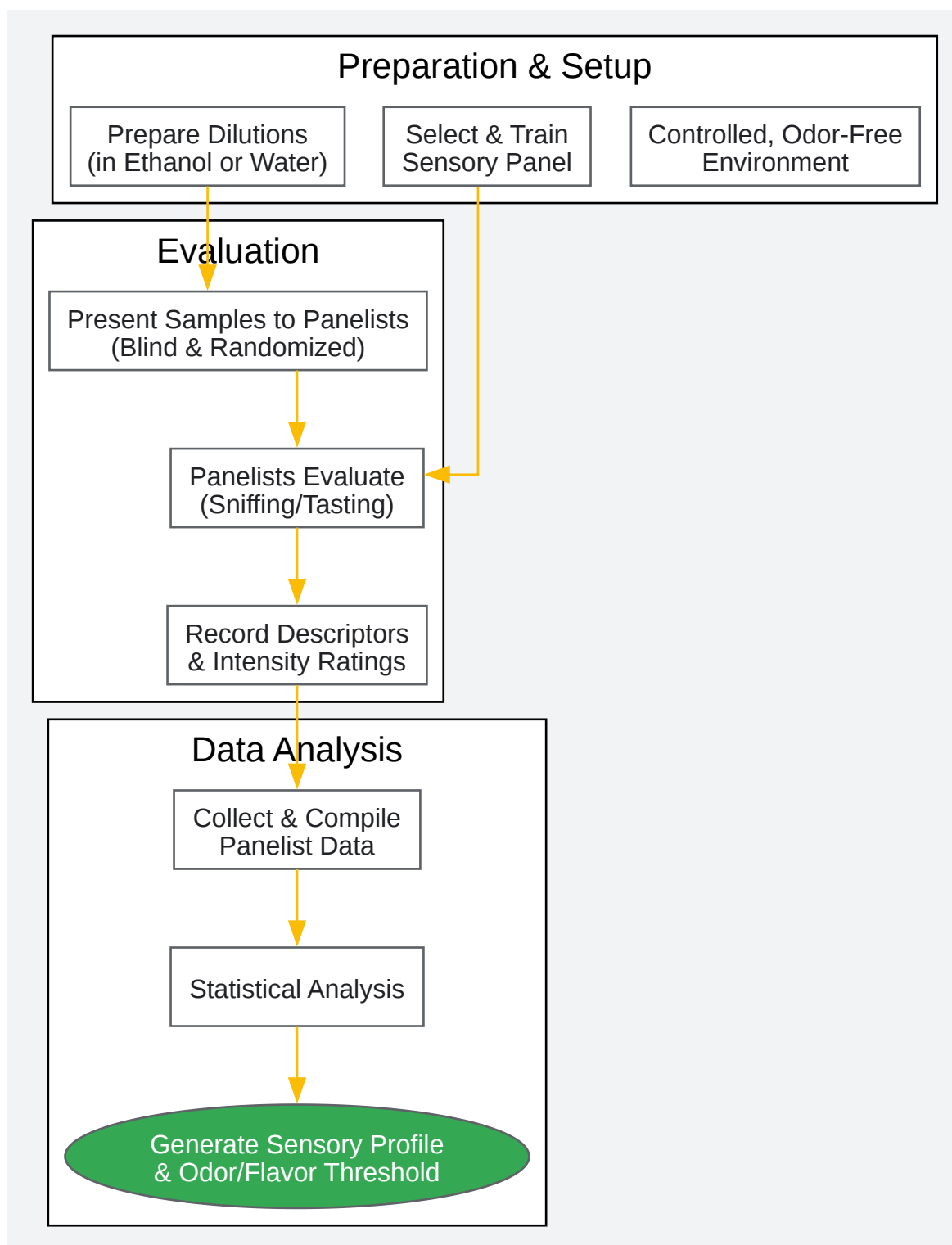
Materials:

- **Propyl acetate**
- Odorless solvent (e.g., ethanol for fragrance, water or sugar solution for flavor)
- Glassware (beakers, smelling strips, tasting cups)
- Trained sensory panel (typically 8-12 members)

Methodology:

- Sample Preparation:
  - Odor: Prepare a series of dilutions of **propyl acetate** in ethanol (e.g., 10%, 1%, 0.1%). Dip odorless smelling strips into each solution.
  - Flavor: Prepare a series of dilutions in a suitable base (e.g., sugar water) at concentrations relevant to its typical use in food (e.g., 1-20 ppm).
- Panelist Instructions:
  - Brief panelists on the objective of the test.
  - Instruct them to cleanse their palate (with water and unsalted crackers for flavor testing) between samples.
  - Ensure a controlled, odor-free environment for the evaluation.
- Evaluation:
  - Odor: Panelists sniff the prepared strips and describe the odor characteristics (e.g., fruity, pear, sweet, solvent-like) and intensity.

- Flavor: Panelists taste the prepared solutions and describe the flavor profile and intensity.
- Data Collection and Analysis:
  - Collect descriptive terms and intensity ratings from each panelist.
  - Analyze the data to create a sensory profile for **propyl acetate** at different concentrations.
  - This method can also be adapted to determine the odor or flavor detection threshold.



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Caption: Workflow for the sensory evaluation of **propyl acetate**.

## Safety Information

**Propyl acetate** is a highly flammable liquid with a flash point of 14°C. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. It can be irritating to the eyes, and prolonged exposure may cause skin dryness or cracking. Vapors may cause drowsiness and dizziness. It is crucial to handle **propyl acetate** in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

## Conclusion

**Propyl acetate** is a versatile and indispensable compound in the fields of fragrance and flavor chemistry. Its pleasant fruity aroma and flavor, combined with its effective solvent properties, make it a key ingredient in a vast array of consumer products, from fine fragrances to food and beverages. The protocols and data presented here provide a foundational resource for researchers and professionals to effectively synthesize, analyze, and apply **propyl acetate** in their work.

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